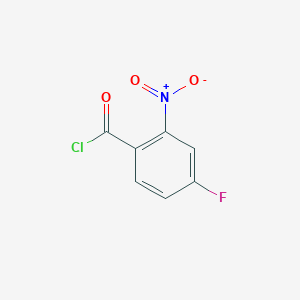

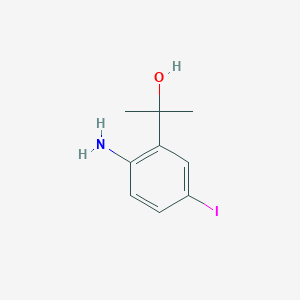

2-(2-Amino-5-iodophenyl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Amino-5-iodophenyl)propan-2-ol (2-AIPO) is an organic compound with a unique structure and a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug development. 2-AIPO is a useful tool for researchers as it has a variety of advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1979) and Rzeszotarski et al. (1983) on beta-adrenoceptor blocking agents included the synthesis of compounds related to 2-(2-Amino-5-iodophenyl)propan-2-ol. These studies explored the cardioselectivity of these compounds, focusing on their affinity to beta-1 and beta-2-adrenoceptors. It was found that certain compounds showed high cardioselectivity, which is crucial for treating heart diseases and related conditions (Rzeszotarski et al., 1979) (Rzeszotarski et al., 1983).

Synthesis and Antimalarial Activity

Werbel et al. (1986) conducted a study on the synthesis of compounds including this compound derivatives and evaluated their antimalarial activity. This research provided insights into the quantitative structure-activity relationships of these compounds, demonstrating significant potential in treating malaria (Werbel et al., 1986).

Corrosion Inhibition in Carbon Steel

Gao, Liang, and Wang (2007) explored the use of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, as inhibitors for carbon steel corrosion. Their findings highlighted the potential of these compounds in protecting metal surfaces, a critical aspect in industrial applications (Gao, Liang, & Wang, 2007).

Transformation in Catalytic Processes

Bernas et al. (2015) investigated the transformation of 1-(2-aminophenyl)propan-2-ol under specific conditions, using various catalysts. This research contributes to understanding how such compounds can be transformed in industrial catalytic processes (Bernas et al., 2015).

Enzymatic Synthesis of Cyclic Polyamines

Cassimjee, Marin, and Berglund (2012) explored the enzymatic generation of an amino aldehyde from corresponding amino alcohols, including 2-amino-propan-1-ol. This study is significant for the synthesis of multifunctional polycationic polyamines used in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-amino-5-iodophenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZYRQZSCYBIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)I)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514177 |

Source

|

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305799-73-9 |

Source

|

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.